molecular formula C11H8O2S B1602442 5-Phenylthiophene-3-carboxylic acid CAS No. 99578-58-2

5-Phenylthiophene-3-carboxylic acid

Cat. No. B1602442
CAS RN: 99578-58-2
M. Wt: 204.25 g/mol
InChI Key: UPASVLUUTUDFMY-UHFFFAOYSA-N
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Description

5-Phenylthiophene-3-carboxylic acid is a chemical compound with the molecular formula C11H8O2S and a molecular weight of 204.25 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for 5-Phenylthiophene-3-carboxylic acid is 1S/C11H8O2S/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Phenylthiophene-3-carboxylic acid is a powder at room temperature . It has a melting point of 186-187°C .

Scientific Research Applications

  • Antirheumatic Drug Research : One study mentioned “5-Phenylthiophene-3-carboxylic acid” as a metabolite of esonarimod, which was developed as a new antirheumatic drug . This suggests that it could have potential applications in the field of medical research, specifically in the development of treatments for rheumatic diseases .

  • Organic Synthesis : As a carboxylic acid, “5-Phenylthiophene-3-carboxylic acid” could be used in organic synthesis . Carboxylic acids are fundamental to many reactions in organic chemistry, including the formation of esters, amides, and other acid derivatives .

  • Proteomics Research : Some biochemical suppliers list “5-Phenylthiophene-3-carboxylic acid” as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

  • Biochemical Research : Some biochemical suppliers, such as Santa Cruz Biotechnology and MilliporeSigma , list “5-Phenylthiophene-3-carboxylic acid” as a biochemical for research purposes. While the specific applications are not detailed, this suggests that it could be used in various types of biochemical research.

  • Antirheumatic Drug Development : A study mentioned “5-Phenylthiophene-3-carboxylic acid” as a metabolite of esonarimod, which was developed as a new antirheumatic drug . This suggests that it could have potential applications in the field of pharmaceutical research, specifically in the development of treatments for rheumatic diseases .

  • Chemical Research : Given its molecular structure (C11H8O2S, Molecular Weight: 204.25 ), “5-Phenylthiophene-3-carboxylic acid” could be used in chemical research, particularly in studies related to the properties and reactions of thiophene compounds .

Safety And Hazards

The safety information available indicates that 5-Phenylthiophene-3-carboxylic acid has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

5-phenylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPASVLUUTUDFMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585393
Record name 5-Phenylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylthiophene-3-carboxylic acid

CAS RN

99578-58-2
Record name 5-Phenylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In an open flask, thiophenol (2.86 g., 13 mmoles), cuprous oxide (1.86 g., 13 mmoles) and dimethyl formamide (30 ml.) were combined and heated in a 135° C. oil bath. The reaction mixture was allowed to cool slightly, 5-bromothiophene-3-carboxylic acid [2.5 g., 13 mmoles; Fournari et al., Bull. Chim. Soc. Fr., 4115 (1967)] in 50 ml. of dimethylformamide was added, and the mixture refluxed for 2 days. The reaction mixture was cooled, clarified by filtration, the filtrate evaporated to an oil, the oil triturated with 1 N hydrochloric acid, and gummy solids recovered by filtration and taken up in 1 N sodium hydroxide. The basic solution was extracted with ether, reacidified with conc. hydrochloric acid, product recovered by filtration, triturated with hexane and refiltered (912 mg., m.p. 97°-100° C., m/e 220). Recrystallization from methanol/water afforded purified 5-phenylthiofuran-3-carboxylic acid (439 mg., m.p. 101°-103° C.).
Quantity
2.86 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous oxide
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Bromo-thiophene-3-carboxylic acid (2.07 g, 10 mmol) was dissolved in dimethoxyethane (15 mL) and ethanol (15 mL). Phenyl boronic acid (14 mmol), [1,1′-bis(diphenylphosphino)ferrocine]dichloropalladium (II) (0.5 mmol) and caesium carbonate (14 mmol) were added and the reaction mixture refluxed under nitrogen overnight. The solvent was evaporated under vacuum, and the residue dissolved in ethyl acetate. The organic solution was washed with 1 N hydrochloric acid, dried over magnesium sulfate, filtered and the solvent evaporated. The residue was dissolved in hot ethyl acetate, filtered and the solvent evaporated to give the title compound as a pale brown solid. LCMS m/z 203.20 [M−H]−R.T.=3.23 min (Analytical Method 5).
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
14 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
[1,1′-bis(diphenylphosphino)ferrocine]dichloropalladium (II)
Quantity
0.5 mmol
Type
reactant
Reaction Step Two
Quantity
14 mmol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
T Noguchi, M Hasegawa, K Tomisawa… - Bioorganic & medicinal …, 2003 - Elsevier
… 5-Phenylthiophene-3-carboxylic acid derivatives (2a–v) were synthesized from 2-… -1,4-benzoquinone (DDQ) to give esters of 5-phenylthiophene-3-carboxylic acid derivatives (2b–m). …
Number of citations: 22 www.sciencedirect.com
X Lu, B Wan, SG Franzblau, Q You - European journal of medicinal …, 2011 - Elsevier
… These studies thus suggest that the designed 2-amino-5-phenylthiophene-3-carboxylic acid scaffold may serve as new promising template for further elaboration as anti-TB drugs. …
Number of citations: 69 www.sciencedirect.com
D Briel, A Rybak, C Kronbach, K Unverferth - European journal of medicinal …, 2010 - Elsevier
In the course of search for new therapeutic agents against epilepsy new inhibitors for the kainate receptor subtypes GluR5 and GluR6 were synthesized. We were able to synthesize …
Number of citations: 55 www.sciencedirect.com
D Briel, A Rybak, C Kronbach… - Journal of …, 2010 - Wiley Online Library
A series of fused thiophene derivatives, that is, representatives of thieno[2,3‐d]pyrimidines, thieno[2,3‐d][ 1 , 3 ]oxazines and thieno[2,3‐d][ 1 , 3 ]thiazines, with the common 5‐methyl‐6‐…
Number of citations: 1 onlinelibrary.wiley.com
S Hinsberger, JC de Jong, M Groh… - European journal of …, 2014 - Elsevier
Targeting PqsD is a promising novel approach to disrupt bacterial cell-to-cell-communication in Pseudomonas aeruginosa. In search of selective PqsD inhibitors, two series of …
Number of citations: 45 www.sciencedirect.com
Y Huang, S Wolf, M Bista, L Meireles… - Chemical biology & …, 2010 - Wiley Online Library
… 2-(Boc-amino)-5-phenylthiophene-3-carboxylic acid (3c): The mixture of 2c (10 mmol, 2.33 g), Boc 2 O (15 mmol, 3.10 g), DMAP (1 mmol, 122 mg) in 30 mL of THF was stirred under …
Number of citations: 86 onlinelibrary.wiley.com
T Nguyen, TF Gamage, AM Decker… - Journal of medicinal …, 2019 - ACS Publications
We previously reported diarylurea derivatives as cannabinoid type-1 receptor (CB 1 ) allosteric modulators, which were effective in attenuating cocaine-seeking behavior. Herein, we …
Number of citations: 11 pubs.acs.org
F Miklos - core.ac.uk
… with the hydrazide of 3aminobenzo[6]thiophene-2-carboxylic acid, or 2-amino-5,5,6,7-terahydrobenzo[6]thiophene-3-carboxylic acid or 2-amino-5-phenylthiophene-3-carboxylic acid, is …
Number of citations: 2 core.ac.uk
A Santagati, M Santagati… - Journal of heterocyclic …, 1991 - Wiley Online Library
… of 3-aminobenzo[6]thiophene-2-carboxylic acid (2), of 2-amino-4,5,6,7-tetrahydrobenzo[6]thiophene-3-carboxylic acid (3) and of 2-amino-5-phenylthiophene-3-carboxylic acid (4) respec…
Number of citations: 6 onlinelibrary.wiley.com
C Wang, B Zhang, A Krüger, L Visser, X Du… - research.rug.nl
The discovery and development of new drugs against malaria remains urgent. Aspartate transcarbamoylase (ATC) has been suggested to be a promising target for anti-malarial drug …
Number of citations: 0 research.rug.nl

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